

# Investigating Store-Operated Calcium Entry with Synta66: A Technical Guide

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## Compound of Interest

Compound Name: Synta66

Cat. No.: B1662435

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## Introduction

Store-operated calcium entry (SOCE) is a crucial signaling pathway in a multitude of cell types, regulating diverse physiological processes ranging from gene expression and cell proliferation to immune responses. The core components of this pathway are the stromal interaction molecule (STIM) proteins, which act as endoplasmic reticulum (ER) calcium sensors, and the Orai proteins, which form the highly selective calcium release-activated calcium (CRAC) channels in the plasma membrane. Dysregulation of SOCE has been implicated in various pathologies, including autoimmune diseases and cancer, making it a prime target for therapeutic intervention. **Synta66** has emerged as a valuable pharmacological tool for the investigation of SOCE, offering a high degree of selectivity for the Orai1 channel. This technical guide provides an in-depth overview of the use of **Synta66** as a tool to dissect the intricacies of the SOCE pathway, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

## Mechanism of Action of Synta66

**Synta66** is a potent and selective inhibitor of Orai1-mediated SOCE.<sup>[1][2]</sup> Its primary mechanism of action is the direct blockage of the Orai1 channel pore.<sup>[1][3]</sup> Unlike some other SOCE inhibitors, **Synta66** does not interfere with the upstream events of the signaling cascade, such as the oligomerization of STIM1 proteins in the ER membrane or the subsequent coupling of STIM1 to Orai1 at ER-plasma membrane junctions.<sup>[1][4]</sup> This

specificity makes **Synta66** an excellent tool for isolating and studying the function of the Orai channel itself.

Computational docking and molecular dynamics simulations, corroborated by patch-clamp electrophysiology, have identified the binding site of **Synta66** within the Orai1 pore.<sup>[1]</sup> The inhibitor interacts with residues in the extracellular loops and transmembrane helices that contribute to the channel's selectivity filter.<sup>[1]</sup> Notably, mutations in the glutamate ring (E106D), a key component of the Orai1 selectivity filter, significantly reduce the inhibitory effect of **Synta66**.<sup>[1]</sup>

## Quantitative Data: Potency of Synta66

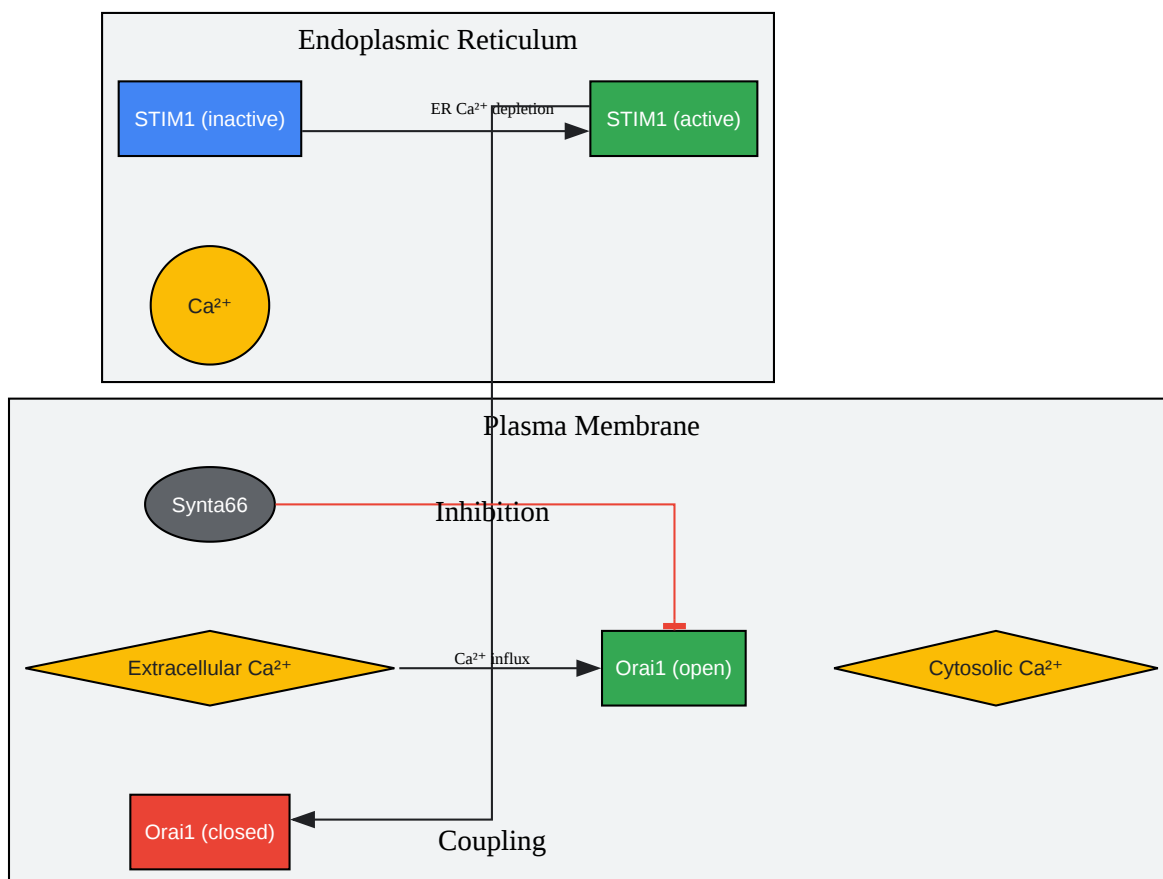
The inhibitory potency of **Synta66** on SOCE can vary depending on the cell type and the specific Orai isoform composition of the CRAC channels. The following table summarizes the reported half-maximal inhibitory concentrations (IC<sub>50</sub>) of **Synta66** in various experimental systems.

Cell Type/System	IC <sub>50</sub>	Reference(s)
RBL Mast Cells	~1–3 $\mu$ M	<sup>[1]</sup>
HEK293 cells (overexpressing STIM1/Orai1)	~4 $\mu$ M	<sup>[1]</sup>
Jurkat T cells	~1 $\mu$ M	<sup>[5]</sup>
Human Platelets	-	<sup>[6]</sup>
Glioblastoma Multiforme (GBM) cell lines (A172, LN-18, U-87 MG)	Efficient blockage at 10 $\mu$ M	<sup>[1]</sup>

## Signaling Pathways and Experimental Workflow

To visually represent the mechanism of SOCE and the action of **Synta66**, as well as a typical experimental workflow, the following diagrams have been generated using the DOT language.

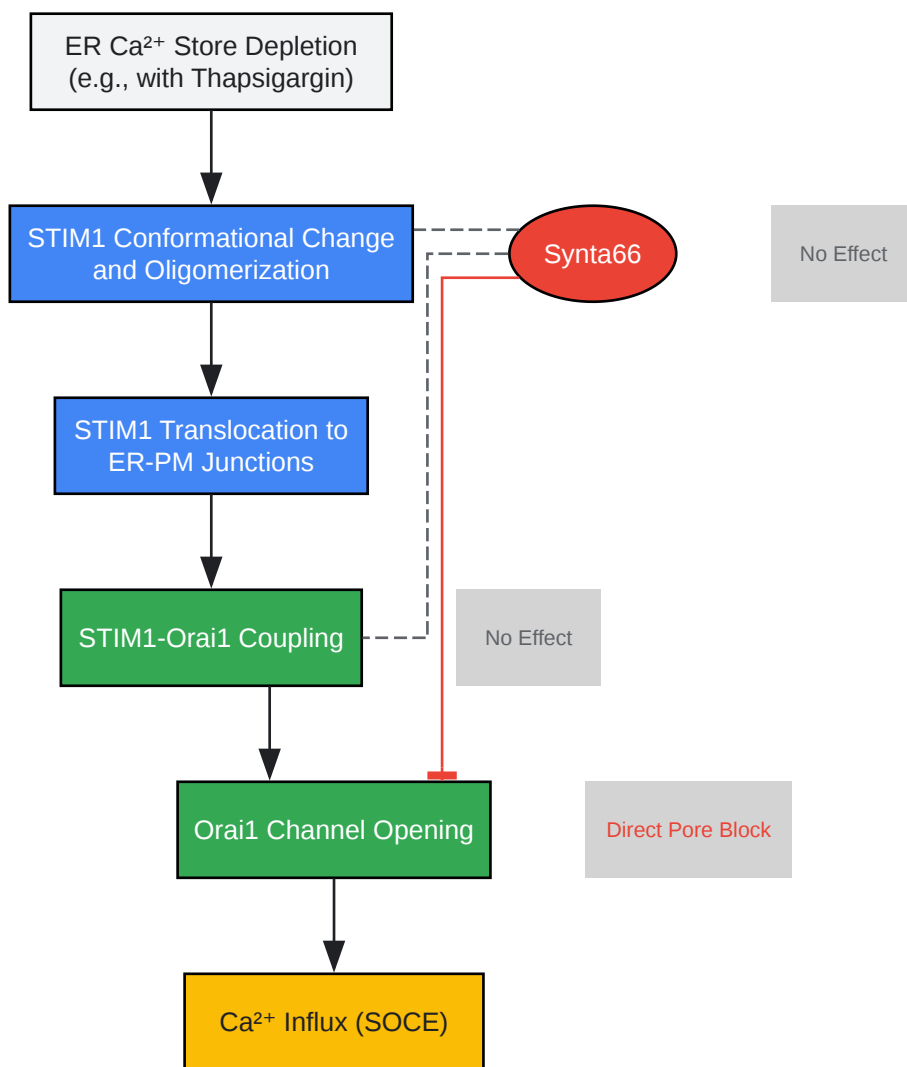
### SOCE Signaling Pathway

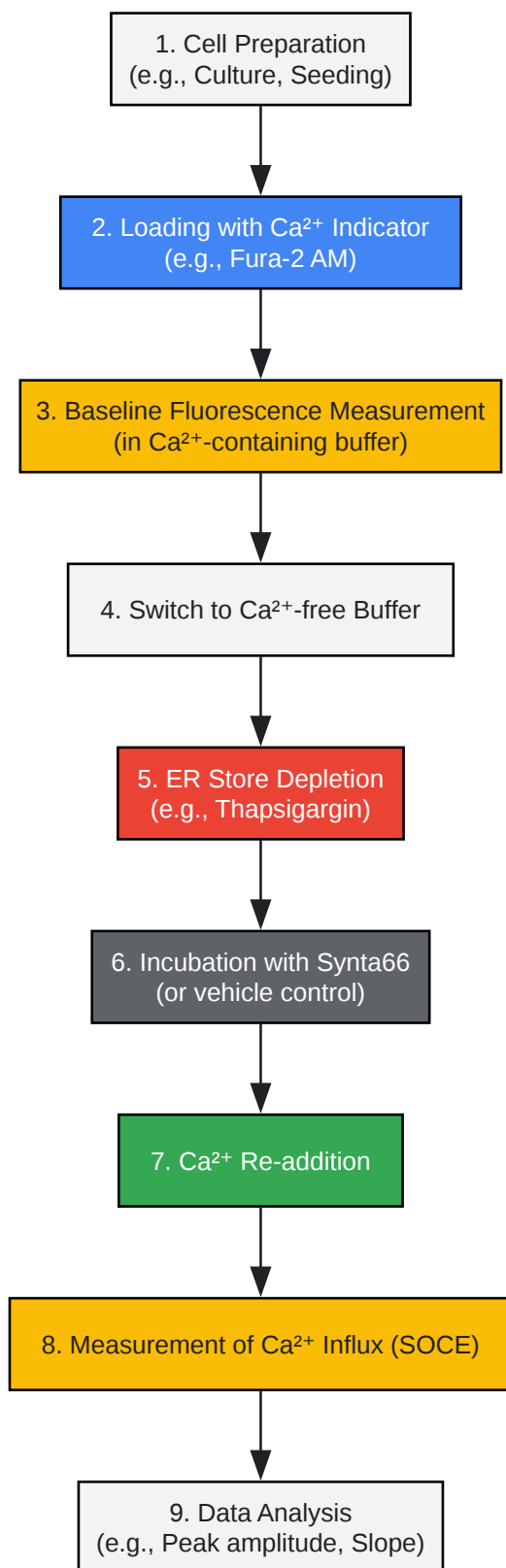


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Caption: The store-operated calcium entry (SOCE) signaling cascade.

## Synta66 Mechanism of Action





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